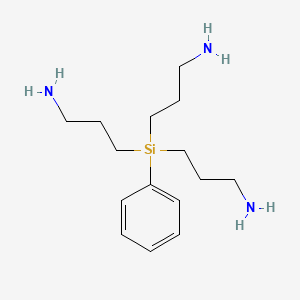
3,3',3''-(Phenylsilanetriyl)tri(propan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine): is a chemical compound that features a phenyl group attached to a silanetriyl core, which is further connected to three propan-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) typically involves the reaction of phenyltrichlorosilane with 3-aminopropylamine under controlled conditions. The reaction proceeds through the substitution of chlorine atoms with amine groups, facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine groups to more reactive species such as amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperature and pressure.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines or amides.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: In biological research, this compound is explored for its potential as a cross-linking agent in the development of biomaterials. It can be used to modify surfaces of biomolecules or cells, enhancing their stability and functionality.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted delivery and controlled release applications.
Industry: In the industrial sector, 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and stability. The phenyl group provides hydrophobic interactions, while the silanetriyl core offers structural rigidity. These interactions collectively contribute to the compound’s effects in different applications.
Comparison with Similar Compounds
3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-ol): Similar structure but with hydroxyl groups instead of amine groups.
3-Aminopropyltriethoxysilane: Contains ethoxy groups instead of propan-1-amine groups.
Phenyltrichlorosilane: Precursor compound with chlorine atoms instead of amine groups.
Uniqueness: 3,3’,3’'-(Phenylsilanetriyl)tri(propan-1-amine) is unique due to its combination of phenyl, silanetriyl, and propan-1-amine groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industry.
Properties
CAS No. |
219647-94-6 |
|---|---|
Molecular Formula |
C15H29N3Si |
Molecular Weight |
279.50 g/mol |
IUPAC Name |
3-[bis(3-aminopropyl)-phenylsilyl]propan-1-amine |
InChI |
InChI=1S/C15H29N3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14,16-18H2 |
InChI Key |
QYRWAMQOXRHMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CCCN)(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















